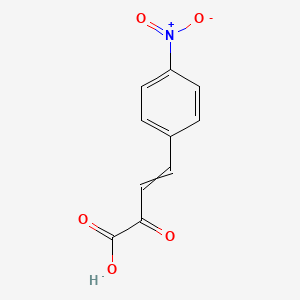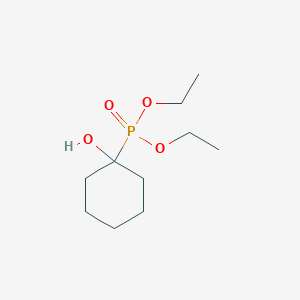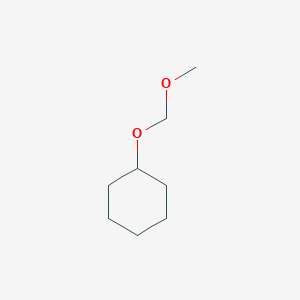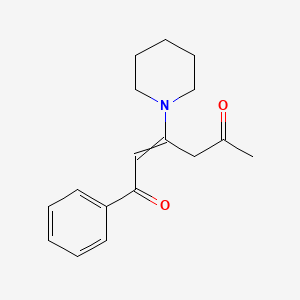![molecular formula C8H7N3 B14669862 6H-Pyrimido[5,4-B]azepine CAS No. 51058-98-1](/img/structure/B14669862.png)
6H-Pyrimido[5,4-B]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrimido[5,4-B]azepine is a heterocyclic compound that belongs to the class of fused pyrimidines. This compound is characterized by a seven-membered azepine ring fused to a pyrimidine ring. It has garnered significant interest due to its potential biological and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrimido[5,4-B]azepine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminopyrimidine aldehydes or ketones with suitable reagents to form the fused pyrimidine structure . Another approach involves the ring expansion of smaller heterocyclic compounds under thermal, photochemical, or microwave irradiation conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 6H-Pyrimido[5,4-B]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6H-Pyrimido[5,4-B]azepine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Azepine: Another seven-membered heterocyclic compound with similar structural features.
Benzazepine: Contains a benzene ring fused to an azepine ring, exhibiting different biological activities.
Pyrrolopyrazine: A fused heterocyclic compound with a pyrrole and pyrazine ring, known for its antimicrobial properties.
Uniqueness: 6H-Pyrimido[5,4-B]azepine is unique due to its specific fused pyrimidine-azepine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51058-98-1 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6H-pyrimido[5,4-b]azepine |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8-5-9-6-11-7(8)3-1/h1-3,5-6H,4H2 |
InChI Key |
WMWOKQDQUCUSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C(=N1)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


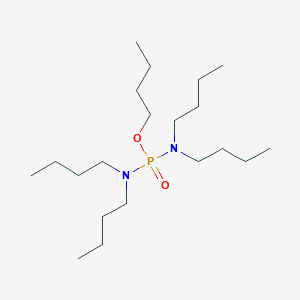

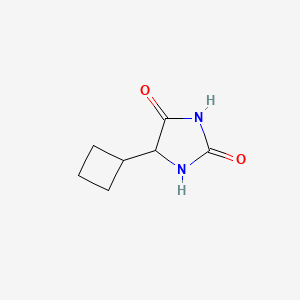
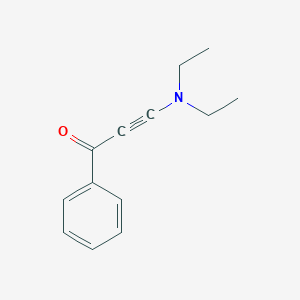
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
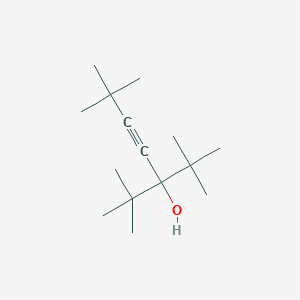
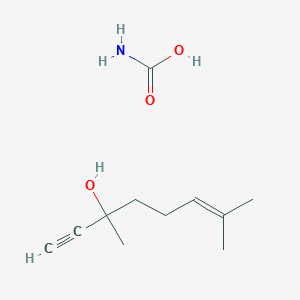
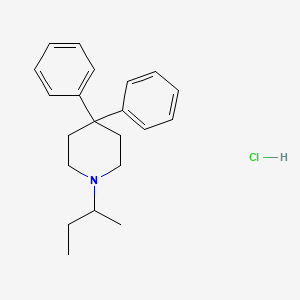
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![5,8,9,10-Tetrahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-6-one](/img/structure/B14669838.png)
